molecular formula C7H7ClIN B1368913 4-Chloro-2-iodo-6-methylaniline CAS No. 69705-29-9

4-Chloro-2-iodo-6-methylaniline

Cat. No.: B1368913
CAS No.: 69705-29-9
M. Wt: 267.49 g/mol
InChI Key: APOYOBUFTZPTBO-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-methylaniline is an aromatic amine with the molecular formula C7H7ClIN. It is a compound of interest in organic synthesis due to its unique structure, which includes both chloro and iodo substituents on the benzene ring, along with a methyl group and an amino group. This combination of functional groups makes it a versatile intermediate in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-6-methylaniline typically involves the iodination of 4-chloro-2-methylaniline. One common method is the reaction of 4-chloro-2-methylaniline with N-iodo-succinimide in acetic acid at room temperature. This reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and halogenation steps to introduce the chloro and iodo substituents in the correct positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodo-6-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Chloro-2-iodo-6-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodo-6-methylaniline depends on the specific reactions it undergoesThis can alter the compound’s interactions with other molecules and its overall reactivity in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-iodo-6-methylaniline is unique due to the presence of both chloro and iodo substituents along with a methyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-2-iodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYOBUFTZPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572644
Record name 4-Chloro-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69705-29-9
Record name 4-Chloro-2-iodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-methyl-phenylamine (1 g, 7.06 mmol) in acetic acid (20 ml) was added N-iodo succinimide (2.38 g, 10.59 mmol) portion wise at 25° C. under nitrogen. The reaction mixture was stirred at 25° C. for 16 h. The volatiles were removed in vacuo and the resultant crude residue was diluted with EtOAc (40 ml). The organic layer was washed with aqueous 1N NaOH solution (2×15 ml), followed by aqueous Na2S2O3 solution (2×15 ml), and brine (20 ml). The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to give a crude residue which was purified by flash column chromatography (5-10% EtOAc in hexane) to yield 4-chloro-2-iodo-6-methyl-phenylamine (1.5 g, 79%) as brown solid. GC-MS: 267 (M).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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